molecular formula C6H7N3O2 B2888737 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one CAS No. 2460757-71-3

2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one

Cat. No.: B2888737
CAS No.: 2460757-71-3
M. Wt: 153.141
InChI Key: NGCKQODDCGLUDW-UHFFFAOYSA-N
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Description

2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one is a heterocyclic compound that features a fused pyrazole and oxazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyrazole derivative with an oxazine precursor, followed by cyclization to form the fused ring system . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo-oxazine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one is unique due to its specific ring fusion and the presence of both pyrazole and oxazine rings. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-9-2-4-6(8-9)11-3-5(10)7-4/h2H,3H2,1H3,(H,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCKQODDCGLUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)OCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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